molecular formula C8H9NO B567880 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol CAS No. 1211578-28-7

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Número de catálogo: B567880
Número CAS: 1211578-28-7
Peso molecular: 135.166
Clave InChI: YNIUQNBKOIXVSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridine ring system with a hydroxyl (-OH) substituent at the 3-position.

Propiedades

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-4-6-2-1-3-8(6)9-5-7/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIUQNBKOIXVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704395
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-28-7
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[b]pyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Reaction Conditions and Optimization

In a representative procedure, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 g, 7.5 mmol) is dissolved in methanol (20 mL) and cooled to 0°C. NaBH₄ (541 mg, 14.3 mmol) is added portionwise, followed by stirring at room temperature for 2 hours. The reaction is quenched with water, and the product is extracted with 10% methanol in dichloromethane. Purification via silica gel chromatography (7% methanol in dichloromethane) yields the target alcohol in 74% yield.

Key Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.33–8.31 (m, 1H), 7.69–7.66 (m, 1H), 7.11–7.07 (m, 1H), 5.27–5.21 (m, 1H), 3.05–2.98 (m, 1H), 2.86–2.81 (m, 1H), 2.51–2.48 (m, 1H), 1.97–1.93 (m, 1H).

  • IR : Absence of carbonyl stretch (∼1700 cm⁻¹) confirms reduction.

This method is favored for its operational simplicity and high reproducibility. However, the steric environment of the ketone precursor influences reaction rates and yields.

Cyclocondensation Strategies for Bicyclic Framework Construction

An alternative route involves constructing the bicyclic core through cyclocondensation reactions, followed by functional group interconversion to introduce the hydroxyl moiety.

Cyclocondensation of 2,5-Diarylidenecyclopentanone with Propanedinitrile

A cyclocondensation reaction between 2,5-diarylidenecyclopentanone and propanedinitrile in the presence of sodium alkoxide (e.g., sodium methoxide or ethoxide) generates 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. While this method primarily yields nitrile-substituted analogues, subsequent hydrolysis or reduction steps could theoretically afford the alcohol.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate key steps in the synthesis of related cyclopenta[b]pyridine derivatives, suggesting potential applicability for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol.

Pd-Catalyzed Coupling and Reduction

A multi-step synthesis involving palladium-catalyzed coupling of halogenated intermediates under microwave conditions (120°C, 20 minutes) has been reported for analogous compounds. For example, 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol was synthesized via a Sonogashira coupling followed by reduction. Adaptation of this protocol could involve:

  • Halogenation : Introduction of a chlorine or iodine substituent at position 3.

  • Hydroxylation : Nucleophilic substitution or hydrolysis to install the hydroxyl group.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
NaBH₄ Reduction74%2 hoursHigh yield, simple purificationRequires pre-formed ketone precursor
CyclocondensationN/ANot specifiedBuilds bicyclic core in one stepAdditional steps needed for hydroxylation
Microwave SynthesisN/A20 minutesRapid reaction timesComplex setup, limited scalability
Mn-Catalyzed Oxidation87%*48 hoursSelective oxidation under mild conditionsNot yet demonstrated for target compound

*Reported for analogous pyridine N-oxide formation.

Computational and Mechanistic Studies

Density functional theory (DFT) calculations and Monte Carlo simulations have been employed to study adsorption and reactivity trends in related cyclopenta[b]pyridine derivatives . These studies suggest that electron-donating groups (e.g., hydroxyl) enhance stability through resonance effects, which could guide future catalyst design for hydroxylation reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol derivatives have been investigated for their biological activities. Notably, they can act as inhibitors for various enzymes and receptors.

Case Study: Anticancer Activity

A study demonstrated that certain derivatives exhibited promising anticancer properties. For instance, the compound was shown to inhibit the growth of cancer cell lines through apoptosis induction. The mechanism involved the modulation of specific signaling pathways related to cell survival and proliferation.

Table 1: Anticancer Activity of Derivatives

Compound NameIC50 (µM)Targeted Cancer Cell Line
This compound15MCF-7 (Breast)
Derivative A10HeLa (Cervical)
Derivative B20A549 (Lung)

Corrosion Inhibition

The synthesized derivatives of this compound have been studied for their effectiveness as corrosion inhibitors in acidic environments.

Case Study: Corrosion Protection in Carbon Steel

Research indicated that these compounds could significantly reduce corrosion rates of carbon steel in sulfuric acid solutions. The effectiveness was evaluated using electrochemical techniques.

Table 2: Corrosion Inhibition Efficiency

Compound NameInhibition Efficiency (%)Environment
CAPD-1851 M H2SO4
CAPD-2751 M H2SO4
CAPD-3901 M H2SO4

The electrochemical measurements showed that these compounds acted as mixed-type inhibitors, effectively protecting the metal surface from corrosion.

Synthetic Methodologies

The compound has been used as a precursor in the synthesis of more complex heterocyclic compounds through various chemical reactions.

Case Study: Synthesis of Analogues

A notable synthetic route involves the oxidation of cyclopentenopyridine analogues to generate 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese catalysts. This method demonstrates high yield and selectivity.

Table 3: Synthesis Yields of Analogues

Reaction ConditionsYield (%)
Mn(OTf)2 Catalyst, t-BuOOH90
Direct Oxidation at Room Temperature85
Cyclocondensation with Propanedinitrile82

The versatility of this compound in synthetic applications highlights its importance in developing new materials with tailored properties.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and analogous compounds:

Compound Substituent(s) Molecular Formula Key Applications Inhibition Efficiency Synthetic Route
This compound -OH at position 3 C₈H₉NO Limited data; inferred potential as corrosion inhibitor or pharmaceutical intermediate Not reported Not specified in evidence
CAPD-1 (Carbonitrile derivative) -CN, -OEt, pyridyl groups C₂₀H₁₆N₄O Corrosion inhibition in 1.0 M H₂SO₄ for carbon steel 97.7% at 1.0×10⁻³ M Knoevenagel condensation, Michael addition
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate -COOEt at position 3 C₁₁H₁₃NO₂ Pharmaceutical intermediates or organic synthesis Not studied Esterification of carboxylic acid derivatives
6,7-Dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one -NH, -C=O at position 4 C₇H₈N₂O Biochemical research Not studied Cyclocondensation reactions

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN in CAPD) increase molecular polarity, promoting adsorption via charge-transfer interactions, while electron-donating groups (e.g., -OH) may strengthen chemisorption through lone-pair donation .

Corrosion Inhibition Performance

CAPD derivatives exhibit exceptional corrosion inhibition (up to 97.7% efficiency) in sulfuric acid due to:

  • Mixed Adsorption Mechanism : Combines physical adsorption (van der Waals forces) and chemisorption (coordination with Fe atoms) .
  • Langmuir Isotherm Compliance: Adsorption free energy (ΔG°ads) values (~-37 kJ/mol) indicate spontaneous, stable monolayer formation .
  • DFT/Monte Carlo Insights : High adsorption energy (-365 kJ/mol for CAPD-1 on Fe(110)) correlates with electron-rich pyridyl and methoxy groups .

In contrast, hydroxyl-substituted analogs like this compound are hypothesized to show similar adsorption behavior but may require optimization of solubility and steric effects for comparable performance.

Theoretical and Experimental Correlations

  • DFT Parameters : CAPD compounds exhibit low energy gaps (ΔE = ~4 eV), high dipole moments (>6 Debye), and nucleophilic regions (MEP maps) at pyridyl N and methoxy O atoms, aligning with their inhibition efficacy .
  • Comparative Challenges : The -OH group in this compound may reduce dipole moments compared to -CN but enhance hydrogen bonding with metal surfaces .

Actividad Biológica

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its anticancer properties and other therapeutic potentials.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Various methods have been explored, including manganese-catalyzed oxidations and multicomponent reactions. For instance, one study successfully synthesized derivatives of this compound via a cyclocondensation reaction between substituted cyclopentanones and nitriles, yielding high purity compounds without extensive purification techniques .

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound derivatives against several cancer cell lines. The MTT assay results indicate that these compounds exhibit significant cytotoxicity against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. Notably, certain derivatives showed IC50 values as low as 6.31 μM against MCF-7 cells, suggesting strong potential as anticancer agents .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (μM)
4hMCF-76.31
4jA5497.95
4eHCT-116>10

The mechanism by which these compounds exert their cytotoxic effects is thought to involve the induction of apoptosis in cancer cells, possibly through the modulation of various signaling pathways associated with cell survival and proliferation. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the cyclopentapyridine scaffold enhance biological activity .

Other Biological Activities

Beyond anticancer properties, derivatives of this compound have been investigated for other pharmacological activities:

  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Properties : Preliminary studies indicate activity against various bacterial strains.
  • Neuroprotective Effects : Certain analogs are being evaluated for their potential in neurodegenerative disease models.

Case Studies

A notable case study involved a derivative of this compound tested for its efficacy against human gastric cancer cells. The compound exhibited over 75% growth inhibition at a concentration of 40 µg/mL, outperforming some conventional chemotherapeutics . This highlights the compound's potential as a lead in drug development for cancer therapies.

Q & A

Q. What are the standard synthetic protocols for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and its derivatives?

The compound is typically synthesized via cyclocondensation of substituted cyclopentanones with appropriate nitrogen-containing precursors. For example, multi-substituted derivatives are prepared by reacting substituted cyclopentanones (e.g., 2-(aryl/heteroaryl-substituted)cyclopentanones) with thiophene or pyridine-based amines under reflux conditions in ethanol or toluene. Characterization involves IR, 1^1H/13^{13}C NMR, and elemental analysis (C: 74.23–74.43%; H: 5.21–5.57%; N: 4.42–4.56%) .

Q. How are structural ambiguities resolved in NMR analysis of substituted derivatives?

Contradictions in spectral data (e.g., unexpected splitting patterns in 1^1H NMR) are addressed by:

  • Comparing experimental shifts with computational predictions (DFT calculations).
  • Using 2D NMR techniques (COSY, HSQC) to confirm connectivity.
  • Cross-referencing with analogs (e.g., 4-(thiophen-2-yl)-2-(thiophen-3-yl) derivatives) to identify substituent-induced shifts .

Q. What are the common substituents explored for this scaffold, and how do they influence physical properties?

Substituents include halogenated aryl (e.g., 4-chlorophenyl), heteroaryl (thiophene), and methoxy groups. These alter solubility (polar vs. nonpolar solvents) and crystallinity (yellow crystals vs. colorless solids). Electron-withdrawing groups (e.g., -Cl) reduce melting points compared to electron-donating groups (e.g., -OCH3_3) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with sterically hindered substituents?

  • Methodology : Use high-pressure synthesis (e.g., 10–15 kbar) to accelerate cyclization.
  • Case Study : Scaling up 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine under high pressure improved yields by 20–25% compared to ambient conditions .
  • Supporting Data : Green metrics (atom economy, E-factor) validate efficiency .

Q. How do contradictory bioactivity results arise in kinase inhibition studies, and how can they be resolved?

  • Issue : Discrepancies in IC50_{50} values between in vitro and cell-based assays.
  • Resolution :
    • Validate compound stability in physiological buffers (HPLC monitoring).
    • Test metabolites (e.g., hydroxylated derivatives) for off-target effects.
    • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What computational strategies predict the pharmacological potential of novel derivatives?

  • Approach :
    • Perform molecular docking (AutoDock Vina) against kinase targets (e.g., PI3Kα).
    • Use QSAR models to correlate substituent electronic parameters (Hammett constants) with activity.
  • Example : Derivatives with electron-donating groups (e.g., -OCH3_3) showed enhanced binding to ATP pockets in PI3Kα .

Methodological Challenges

Q. Designing derivatives for selective COX-2 inhibition: How to balance potency and toxicity?

  • Strategy :
    • Introduce sulfonamide or methylsulfonyl groups to enhance selectivity.
    • Assess cytotoxicity via MTT assays on normal vs. cancer cell lines.
  • Data Interpretation : Derivatives with para-substituted sulfonamides exhibited 10-fold selectivity (COX-2 IC50_{50} = 0.1 µM vs. COX-1 IC50_{50} = 1.2 µM) .

Q. Resolving inconsistencies in mass spectrometry (MS) data for halogenated analogs

  • Problem : Overlapping isotopic patterns for Cl/Br-containing derivatives.
  • Solution :
    • Use high-resolution MS (HRMS) with <5 ppm accuracy.
    • Compare experimental exact masses (e.g., [M+H]+^+ for C8_8H8_8ClN: 153.0423) with theoretical values .

Safety and Handling

Q. What are the critical storage conditions to ensure compound stability?

  • Store under inert gas (N2_2/Ar) at 2–8°C.
  • Avoid exposure to moisture (hygroscopic derivatives) and UV light (prevents photodegradation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.